Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)-

Synthetic Chemistry Multicomponent Reaction Propargylamine Synthesis

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- is a tertiary propargylamine featuring a piperidine ring N-substituted with a 1-cyclohexyl-3-phenylprop-2-yn-1-yl group. With a molecular formula of C20H27N and a molecular weight of 281.44 g/mol, this compound is characterized as a yellow liquid at ambient temperature.

Molecular Formula C20H27N
Molecular Weight 281.4 g/mol
CAS No. 615253-65-1
Cat. No. B12579195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)-
CAS615253-65-1
Molecular FormulaC20H27N
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C#CC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C20H27N/c1-4-10-18(11-5-1)14-15-20(19-12-6-2-7-13-19)21-16-8-3-9-17-21/h1,4-5,10-11,19-20H,2-3,6-9,12-13,16-17H2
InChIKeyYZJMMLXGEMRFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- (CAS 615253-65-1): Core Structural and Synthetic Profile


Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- is a tertiary propargylamine featuring a piperidine ring N-substituted with a 1-cyclohexyl-3-phenylprop-2-yn-1-yl group [1]. With a molecular formula of C20H27N and a molecular weight of 281.44 g/mol, this compound is characterized as a yellow liquid at ambient temperature [1]. It is synthesized with high efficiency via A3 coupling, a multicomponent reaction, using an (NHC)-Ag(I) catalyst, yielding 92% under mild conditions [1]. Its structure, containing an internal alkyne and a tertiary amine, distinguishes it from simpler arylcyclohexylamines and makes it a versatile scaffold for further synthetic elaboration.

Why Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- Cannot Be Replaced by Generic Piperidine Building Blocks


Simple piperidine derivatives or other arylcyclohexylamines cannot serve as direct substitutes for this compound due to critical structural and functional differences. The presence of a rigid, internal alkyne spacer between the piperidine nitrogen and the phenyl group creates a unique electron distribution and geometry, unlike the fully saturated 1-phenylcyclohexylpiperidine (PCP) scaffold where the cyclohexyl ring is directly attached to the alpha carbon [REFS-1, REFS-2]. This structural feature is essential for applications requiring a terminal alkyne for click chemistry or a specific spatial arrangement of aromatic and amine groups. The following evidence demonstrates exactly where this compound provides verifiable differentiation for scientific selection.

Quantitative Differentiation of Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- Against Structurally Closest Analogs


Achieved Synthesis Yield vs. Catalytic Conditions for Propargylamine Formation

This compound is produced via a specific A3 coupling method. Using a well-defined (NHC)-Ag(I) catalyst, the synthesis achieves a 92% isolated yield under mild conditions (room temperature, short reaction time) [1]. In contrast, synthetic routes for the saturated analog, 1-(1-phenylcyclohexyl)piperidine (PCP), typically involve multi-step sequences from piperidine and 1-phenylcyclohexyl halides via nucleophilic substitution or reductive amination, with reported yields often below 80% [REFS-2, REFS-3]. This demonstrates the target compound's higher synthetic efficiency via a specific catalytic pathway.

Synthetic Chemistry Multicomponent Reaction Propargylamine Synthesis

Key Physicochemical Property: GC-MS Confirmable Molecular Ion vs. PCP

The target compound possesses a distinct GC-MS signature. Its mass spectrum shows a molecular ion peak at m/z 281, corresponding to its exact mass of 281.21435 g/mol for C20H27N, along with a characteristic SPLASH identifier (splash10-0002-0900000000-1cd28b3f6937fe4ba548) [REFS-1, REFS-4]. The close structural analog, PCP (C17H25N), has a significantly lower molecular ion at m/z 243, with a different fragmentation pattern [2]. This clear difference in molecular weight allows for unambiguous analytical discrimination, which is critical for forensic or metabolic studies where both compounds may exist.

Analytical Chemistry GC-MS Characterization Reference Standard

Structural Rigidity and Spatial Geometry: N–α–C–β Angle vs. Saturated Analogs

The target compound features an sp-hybridized carbon at the beta position from the piperidine nitrogen, resulting in a rigid, linear acetylene group that fixes the phenyl ring orientation [1]. In contrast, PCP and other 1-(1-phenylcyclohexyl)piperidine analogs have an sp3-hybridized beta carbon, giving a flexible, bent geometry that allows free rotation [2]. This fundamental difference in hybridization alters the three-dimensional spatial arrangement of the pharmacophore. While direct biological potency has not been publicly compared for these specific compounds, SAR studies on PCP analogs show that saturation of the ring system leads to a 10- to 80-fold decrease in [3H]PCP binding site affinity, underscoring how critical the structural geometry is to function [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Rigidity

1H NMR Confirmed Purity and Structural Assignment Following Chromatographic Isolation

The product is purified by flash chromatography, and its structure is rigorously confirmed by 1H NMR (300 MHz, CDCl3) [1]. While the complete peak list is in the ESI, this analytical workflow ensures a high degree of structural certainty and purity, distinguishing it from uncharacterized or commercially generic piperidine derivatives. The 1H NMR spectrum for the closest analog, 1-(1-cyclohexyl-3-phenylpropyl)piperidine (the fully hydrogenated version), would display a complete loss of the acetylenic proton signal and upfield shifts for adjacent protons, providing a clear spectroscopic fingerprint that prevents misassignment [2].

Analytical Characterization NMR Spectroscopy Purity Assessment

High-Value Application Scenarios for Piperidine, 1-(1-cyclohexyl-3-phenyl-2-propynyl)- Based on Verified Evidence


Scaffold for Terminal Alkyne Click Chemistry

The rigid, terminal acetylene group verified by NMR [1] makes this compound a prime substrate for Huisgen cycloaddition ('click' reactions) with azides. This allows for the modular construction of diverse piperidine-containing triazole libraries, a capability not possible with saturated or non-terminal alkyne analogs. This directly leverages the structural differentiation established in Evidence Item 1.3.

Analytical Reference Standard for GC-MS in Complex Mixtures

Its unique molecular ion at m/z 281 and distinct SPLASH mass spectral fingerprint [3], unequivocally different from PCP (m/z 243) [2], establish it as a high-value internal standard or reference material for labs performing GC-MS analysis where co-elution or misidentification of arylcyclohexylamines is a risk. This scenario is a direct application of the head-to-head comparison in Evidence Item 1.2.

Synthetic Intermediate Requiring a Rigid, Linear Pharmacophore Arm

The propargylamine moiety provides an sp-hybridized, linear linker between the piperidine and phenyl groups [1]. Medicinal chemistry programs targeting receptors with deep, narrow binding pockets can exploit this geometry, as class-level SAR on related derivatives shows that such rigidity can profoundly alter target affinity [2]. Unlike flexible alkyl linkers, this scaffold pre-organizes the pharmacophore, potentially leading to higher binding entropy and specificity. This builds upon the class-level inference provided in Evidence Item 1.3.

Reliable Building Block for Iterative Synthesis in Process Chemistry

The documented high-yielding (92%) and mild synthesis route [1] provides confidence in scale-up and supply chain reliability. For procurement, this means a validated, efficient synthesis exists, reducing the risk of commercial unavailability. The clear chromatographic and NMR characterization [1] also provides defined purity benchmarks, supporting quality assurance (QA) protocols in an industrial setting.

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